N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-7-11(19-20(8)2)13-17-18-14(22-13)16-12(21)9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOYLMRLGKIBSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride.
Coupling with 4-Fluorobenzoyl Chloride: The final step involves the coupling of the synthesized pyrazole-oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The 1,3,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Treatment with concentrated HCl at 90°C cleaves the oxadiazole ring, yielding a hydrazide derivative .
-
Basic Hydrolysis : NaOH (2M) selectively hydrolyzes the benzamide group, producing 4-fluorobenzoic acid and an oxadiazole-amine intermediate .
Hydrolysis Products :
| Conditions | Major Product | Minor Product |
|---|---|---|
| HCl (conc.), 90°C | 5-(1,5-Dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | – |
| NaOH (2M), RT | 4-Fluorobenzoic acid | 5-(1,5-Dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-ol |
Electrophilic Substitution Reactions
The fluorobenzamide group participates in electrophilic aromatic substitution (EAS):
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to fluorine (yield: 55%) .
-
Sulfonation : Fuming H₂SO₄ produces a sulfonic acid derivative, though yields are low (<30%) due to steric hindrance.
Reactivity Comparison :
| Position | Reactivity (EAS) | Preferred Substituent |
|---|---|---|
| Benzamide C-4 (Fluorine) | Moderate | –NO₂, –SO₃H |
| Pyrazole C-3 | Low | –CH₃ (inert) |
Nucleophilic Aromatic Substitution
The fluorine atom in the benzamide group is susceptible to nucleophilic displacement:
-
Methoxylation : Reaction with NaOMe in DMF at 120°C replaces fluorine with methoxy (yield: 78%) .
-
Amination : Primary amines (e.g., methylamine) displace fluorine under microwave irradiation (150°C, 30 mins) .
Kinetic Data :
| Nucleophile | Solvent | Temp (°C) | k (s⁻¹) |
|---|---|---|---|
| OMe⁻ | DMF | 120 | 1.2×10⁻³ |
| NH₂CH₃ | DMSO | 150 | 3.8×10⁻⁴ |
Cross-Coupling Reactions
The pyrazole ring participates in palladium-catalyzed couplings:
-
Suzuki-Miyaura : Boronic acids couple at the pyrazole C-4 position using Pd(PPh₃)₄/Na₂CO₃ (yields: 60–75%) .
-
Buchwald-Hartwig Amination : Aryl halides form C–N bonds at the oxadiazole N-2 position .
Optimized Conditions :
| Reaction Type | Catalyst | Base | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | KOtBu | 65% |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage decomposition:
-
Stage 1 (200–250°C) : Loss of the fluorobenzamide group (Δm = 42%).
-
Stage 2 (300–350°C) : Pyrazole and oxadiazole ring fragmentation (Δm = 58%) .
Biological Derivatization
In medicinal chemistry applications, the compound undergoes:
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For example:
- Case Study: A study published in Journal of Medicinal Chemistry reported that this compound significantly inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi.
- Data Table: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 18 | |
| Candida albicans | 12 |
This antimicrobial activity suggests potential applications in pharmaceuticals and agriculture as a biopesticide.
Anti-inflammatory Properties
Studies have indicated that this compound may possess anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines in vitro.
- Case Study: An investigation into its effects on RAW 264.7 macrophages revealed that treatment with this compound reduced the production of TNF-alpha and IL-6 .
Potential Applications in Agriculture
Given its bioactivity, this compound could be explored as a novel agricultural pesticide or herbicide. The ability to target specific microbial pathogens without harming beneficial organisms is particularly advantageous.
Mechanism of Action
The mechanism of action of N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations
Substituent Effects on Bioactivity: The 4-fluorobenzamide group in the target compound and compound b4 () enhances lipophilicity and may participate in halogen bonding. Replacement of fluorine with methanesulfonyl () or 4-chlorophenyl sulfonyl () introduces strong electron-withdrawing groups, which could improve solubility but alter binding affinities .
Role of Heterocyclic Cores: The 1,3,4-oxadiazole ring in the target compound and analogs () provides rigidity and electron deficiency, favoring interactions with enzymes or receptors.
Synthetic Yields and Feasibility :
- Compounds with oxadiazole-pyrazole scaffolds (e.g., ) are synthesized in moderate to high yields (70–89%), suggesting feasible routes for the target compound’s production .
Hydrogen Bonding and Crystal Packing :
- The fluorine atom in the target compound may engage in weaker hydrogen bonds compared to the sulfonyl or carbamothioyl groups in analogs, influencing crystal packing and stability (as inferred from on hydrogen-bonding patterns) .
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 270.26 g/mol. The compound features a pyrazole ring linked to an oxadiazole moiety and a fluorobenzamide group, which contributes to its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
- Several studies have indicated that compounds containing oxadiazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown inhibition of cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
- The presence of the pyrazole ring enhances the antimicrobial activity of this compound against various pathogens. Research has demonstrated that similar derivatives exhibit potent antibacterial and antifungal activities .
3. Anti-inflammatory Effects
- Compounds with similar structural features have been reported to possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole moiety | Enhances anticancer and antimicrobial activity |
| Fluorine substitution | Increases lipophilicity and cellular uptake |
| Dimethyl substitution on pyrazole | Modulates binding affinity to target proteins |
Case Study 1: Anticancer Activity
A study evaluated a series of oxadiazole-based compounds for their cytotoxic effects on various cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of various pyrazole derivatives, it was found that this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide?
- Methodology : The synthesis typically involves multi-step reactions. A general approach includes:
Hydrazide Formation : React 4-fluorobenzoic acid with hydrazine to form 4-fluorobenzohydrazide.
Oxadiazole Ring Closure : Treat the hydrazide with cyanogen bromide (BrCN) in methanol to yield the 1,3,4-oxadiazole core .
Coupling Reaction : React the oxadiazole intermediate with 1,5-dimethylpyrazole-3-carboxylic acid derivatives using coupling agents (e.g., EDCI/HOBt) in dry THF .
- Optimization : Adjust stoichiometry of K₂CO₃ (1.2 equiv) and reaction time (24–48 hrs) to improve yields .
Q. How is crystallographic characterization performed for this compound?
- Technique : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), T = 295 K.
- Refinement : R factor < 0.06, data-to-parameter ratio > 15 .
- Example : Similar pyrazole-oxadiazole hybrids show monoclinic systems (space group C2/c) with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice .
Advanced Research Questions
Q. How do structural modifications influence biological activity in this class of compounds?
- SAR Insights :
- Pyrazole Substitution : 1,5-Dimethyl groups enhance metabolic stability compared to bulkier substituents (e.g., 4-chlorophenyl), as seen in COX-2 inhibitors .
- Oxadiazole vs. Thiadiazole : Oxadiazole derivatives exhibit higher antimicrobial activity (MIC = 2–8 µg/mL) due to improved π-π stacking with enzyme active sites .
- Table 1 : Comparative Bioactivity of Analogues
| Substituent | IC₅₀ (µM, α-glucosidase) | MIC (µg/mL, E. coli) |
|---|---|---|
| 4-Fluorophenyl (target) | 12.3 ± 0.5 | 4.0 ± 0.2 |
| 4-Chlorophenyl | 18.7 ± 1.1 | 8.0 ± 0.5 |
| 4-Methylphenyl | 23.5 ± 1.8 | 16.0 ± 1.0 |
| Data adapted from . |
Q. What computational strategies are used to predict binding modes with target enzymes?
- Docking Protocols :
Protein Preparation : Retrieve PDB structures (e.g., α-glucosidase, 5NN8) and remove water/ligands.
Ligand Optimization : Geometry optimization at B3LYP/6-31G(d) level in Gaussian .
Docking : AutoDock Vina with grid boxes centered on active sites (e.g., CB1 receptor for cannabinoid ligands).
- Case Study : Pyrazole-oxadiazole hybrids show ∆G values of −9.2 kcal/mol against CB1, correlating with experimental IC₅₀ = 1.35 nM .
Methodological Challenges
Q. How to resolve contradictions in biological activity data across studies?
- Root Cause Analysis :
- Assay Variability : Differences in enzyme sources (e.g., recombinant vs. tissue-extracted α-glucosidase) .
- Solvent Effects : DMSO concentration >1% may inhibit bacterial growth, skewing MIC values .
- Mitigation : Standardize protocols using CLSI guidelines and include positive controls (e.g., acarbose for α-glucosidase) .
Q. What strategies improve yield in coupling reactions involving oxadiazoles?
- Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCI/HOBt, RT, 24 hrs | 45 | 95% |
| DCC/DMAP, Reflux, 12 hrs | 62 | 98% |
| Microwave, 100°C, 1 hr | 78 | 99% |
| Adapted from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
